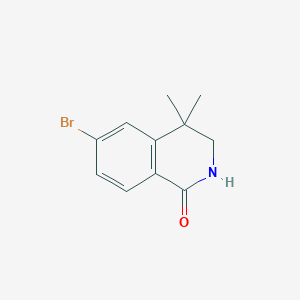

6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Übersicht

Beschreibung

6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, also known as 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1-one, is an organic compound with a molecular formula of C10H11BrN2O. It is a member of the isoquinolinone family and is used in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Stereochemical Studies

A study by Nagarajan et al. (1978) explored the stereochemistry of related compounds, focusing on the axial disposition of methyl groups to avoid adverse interactions. This research provides insights into molecular configurations and their implications in synthetic pathways, highlighting the importance of stereochemistry in organic synthesis (Nagarajan, Shah, Fuhrer, Puckett, Narasimhamurthy, & Venkatesan, 1978).

Synthetic Methodologies

Mohammadi and Hossini (2011) described a one-pot, three-component synthesis method for quinazolinone derivatives under microwave irradiation and solvent-free conditions. This approach, which involves the compound 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, represents an efficient and environmentally friendly synthetic strategy for constructing complex heterocycles (Mohammadi & Hossini, 2011).

Novel Ligand Synthesis

Hu, Zhang, and Thummel (2003) reported on the Friedländer synthesis of bidentate and tridentate 6-bromoquinoline derivatives. These compounds can be further functionalized to form novel chelating ligands, useful in coordination chemistry for creating complex structures with potential applications in catalysis and material science (Hu, Zhang, & Thummel, 2003).

Photolabile Protecting Groups

Fedoryak and Dore (2002) developed a photolabile protecting group based on brominated hydroxyquinoline, demonstrating its greater efficiency and multiphoton sensitivity compared to traditional caging groups. This advancement is crucial for the controlled release of biological messengers in vivo, paving the way for innovative therapeutic strategies (Fedoryak & Dore, 2002).

Crystal Engineering and Halogen Bonding

Rahman et al. (2002) synthesized and characterized a compound as an efficient lattice inclusion host, showcasing the role of halogen substitution in the development of materials with specific packing motifs. Such research informs the design of molecular solids with tailored properties for applications in crystal engineering and materials science (Rahman, Bishop, Craig, & Scudder, 2002).

Eigenschaften

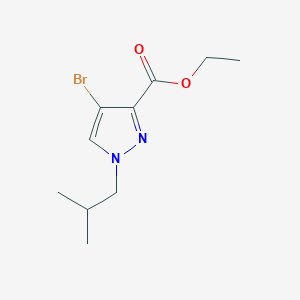

IUPAC Name |

6-bromo-4,4-dimethyl-2,3-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-13-10(14)8-4-3-7(12)5-9(8)11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDRZVDTUXFZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)C2=C1C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2750180.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-2-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2750181.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2750182.png)

![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2750184.png)

![Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2750186.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2750201.png)